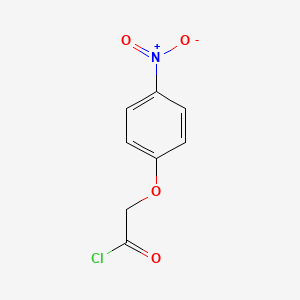

(4-Nitrophenoxy)acetyl chloride

Descripción

Contextualization within the Class of Acyl Halides

Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by replacing a hydroxyl group with a halide. wikipedia.org In organic chemistry, this typically refers to derivatives of carboxylic acids, featuring a -C(=O)X functional group, where X is a halogen. wikipedia.org Acyl chlorides are the most common type of acyl halides. wikipedia.org

These compounds are characterized by their high reactivity, which stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon. teachy.ai This reactivity makes them excellent acylating agents, capable of reacting with a wide range of nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. oxfordreference.combritannica.com The general structure of an acyl halide is R-CO-X, where R can be an alkyl or aryl group. teachy.ai

(4-Nitrophenoxy)acetyl chloride fits within this class, with the R group being a 4-nitrophenoxy methyl group. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack. cymitquimica.com This heightened reactivity, combined with the specific steric and electronic properties of the nitrophenoxy moiety, distinguishes it from simpler acyl halides like acetyl chloride. researchgate.netatamanchemicals.com

The synthesis of acyl chlorides is commonly achieved by reacting a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosgene, or phosphorus trichloride. wikipedia.orglibretexts.org In the case of this compound, the precursor is (4-nitrophenoxy)acetic acid. prepchem.com The reaction with thionyl chloride is a well-established method where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a superior leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org

Significance as a Synthetic Intermediate in Advanced Organic Synthesis

The utility of this compound as a synthetic intermediate is demonstrated in its application in the synthesis of various complex molecules. Its reactive acyl chloride group allows for the introduction of the (4-nitrophenoxy)acetyl moiety into other molecules through acylation reactions. smolecule.com

One significant area of application is in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The nitrophenoxy group can be a key structural element for biological activity. ontosight.ai For instance, the compound has been explored for its potential antibacterial and antifungal properties. smolecule.com

A notable application lies in the field of proteomics, where this compound is used as a protein modification and labeling agent. smolecule.com It reacts with the primary amino groups of proteins, forming stable covalent bonds. The nitro group acts as a chromophore, which allows for the detection and quantification of the modified proteins using UV-vis spectroscopy. smolecule.com

Below is a table summarizing some key reactions involving this compound:

| Reactant | Product Type | Significance |

| Alcohols | Esters | Intermediates in further synthesis. britannica.com |

| Amines | Amides | Formation of biologically relevant amide bonds. libretexts.org |

| Proteins | Labeled Proteins | Enables protein identification and quantification. smolecule.com |

The reactions are typically nucleophilic acyl substitutions, where a nucleophile attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. teachy.ai

Historical Development and Evolution of Research on Related Phenoxyacetyl Chlorides

The study of phenoxyacetyl chlorides is part of the broader history of acyl halide chemistry. Early research into acyl halides established their role as highly reactive intermediates for acylation reactions. teachy.app Phenoxyacetyl chloride itself has been used in various synthetic applications, including the synthesis of macrocyclic bis-β-lactams and as a precursor to phenoxyketene for cycloaddition reactions. sigmaaldrich.com

The evolution of research in this area has moved towards the synthesis and application of substituted phenoxyacetyl chlorides to modulate reactivity and introduce specific functionalities. The Hammett equation, developed by Louis Plack Hammett, provides a framework for understanding how substituents on an aromatic ring influence reaction rates and equilibria. wikipedia.org The electron-withdrawing nitro group in the para position of this compound has a significant positive σ value, indicating its strong effect on increasing the reactivity of the acyl chloride group toward nucleophiles. wikipedia.org

Research into related nitro-substituted compounds, such as 4-nitro- and 2-nitro-benzaldehydes in Claisen-Schmidt condensations, has shown that the position of the nitro group can significantly impact reaction outcomes. jocpr.com This highlights the nuanced electronic effects that substituents impart on a molecule's reactivity. The synthesis of related compounds like [p-(p-nitrophenoxy)phenyl]acetic acid further illustrates the interest in molecules containing the nitrophenoxy moiety for various applications. prepchem.com

The development of synthetic methods for precursors like p-nitrophenylacetic acid, through routes such as the hydrolysis of p-nitrobenzyl cyanide, has been crucial for accessing these specialized reagents. orgsyn.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUYDOVOMDZUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173971 | |

| Record name | (4-Nitrophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20142-88-5 | |

| Record name | 2-(4-Nitrophenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20142-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenoxy)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020142885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Nitrophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nitrophenoxy)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrophenoxy Acetyl Chloride

Precursor Synthesis: 2-(4-Nitrophenoxy)acetic Acid Preparation

The synthesis of the precursor, 2-(4-Nitrophenoxy)acetic acid, is primarily achieved through the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific synthesis, 4-nitrophenol (B140041) reacts with chloroacetic acid in the presence of a strong base, typically sodium hydroxide (B78521).

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The sodium hydroxide deprotonates the phenolic hydroxyl group of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion. This ion then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

A typical laboratory procedure involves refluxing a mixture of 4-nitrophenol and chloroacetic acid with an aqueous solution of sodium hydroxide. The reaction is generally carried out in water, and the completion of the reaction can be monitored by the neutralization of the alkaline solution. Upon completion, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 2-(4-Nitrophenoxy)acetic acid product. The crude product can then be purified by recrystallization.

| Reactant/Reagent | Molar Ratio | Purpose |

| 4-Nitrophenol | 1 | Starting material (alcohol component) |

| Chloroacetic acid | ~1-1.5 | Starting material (alkyl halide component) |

| Sodium Hydroxide | ~2-3 | Base to deprotonate the phenol (B47542) and neutralize the carboxylic acid |

| Water | - | Solvent |

| Hydrochloric Acid | - | To precipitate the final product during workup |

This synthesis is generally efficient, with reported yields in the range of 50-95% depending on the specific reaction conditions and purification methods employed. wikipedia.org

Chlorination Strategies for Carboxylic Acid Transformation

The conversion of 2-(4-Nitrophenoxy)acetic acid to (4-Nitrophenoxy)acetyl chloride involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. This transformation is crucial as acyl chlorides are highly reactive intermediates used in a variety of subsequent chemical syntheses. Several chlorinating agents are commonly employed for this purpose, each with its own advantages and mechanistic pathways.

Utilization of Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent that readily reacts with carboxylic acids to form acyl chlorides. The reaction is typically vigorous and produces phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.

The general reaction is as follows: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

A significant challenge with this method is the separation of the desired acyl chloride from the phosphorus oxychloride byproduct, as their boiling points can be similar, often necessitating fractional distillation for purification.

Application of Thionyl Chloride (SOCl₂)

Thionyl chloride is one of the most commonly used reagents for the synthesis of acyl chlorides due to its efficiency and the convenient nature of its byproducts. The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at room temperature. This simplifies the purification process as the gaseous byproducts can be easily removed from the reaction mixture.

The reaction is often carried out by refluxing the carboxylic acid in an excess of thionyl chloride, which can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane (B109758) or toluene (B28343) can be used. To enhance the reaction rate, a catalytic amount of N,N-dimethylformamide (DMF) is often added.

Exploration of Other Chlorinating Reagents (e.g., Oxalyl Chloride)

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides. It is often considered a milder and more selective reagent compared to thionyl chloride, making it suitable for substrates with sensitive functional groups. The byproducts of the reaction with oxalyl chloride—carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, which, similar to thionyl chloride, facilitates product purification.

The reaction is: R-COOH + (COCl)₂ → R-COCl + CO (g) + CO₂ (g) + HCl (g)

This reaction is also frequently catalyzed by a small amount of N,N-dimethylformamide (DMF).

| Chlorinating Agent | Byproducts | Separation Method | Common Conditions |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Fractional Distillation | Neat or in an inert solvent |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Distillation/Evaporation | Neat or in an inert solvent, often with catalytic DMF, reflux |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Distillation/Evaporation | Inert solvent (e.g., DCM), catalytic DMF, room temperature |

Optimization of Reaction Conditions and Stoichiometric Control in Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the precise control of stoichiometry.

For the precursor synthesis via Williamson ether synthesis, key parameters to control include the molar ratio of the reactants and the base, reaction temperature, and reaction time. An excess of the base is typically used to ensure complete deprotonation of the phenol and neutralization of the carboxylic acid. The reaction is generally conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate, with reaction times typically ranging from 1 to 8 hours. wikipedia.org

In the chlorination step, the choice of chlorinating agent and the reaction conditions are critical. When using thionyl chloride or oxalyl chloride, a slight excess of the chlorinating agent is often employed to ensure complete conversion of the carboxylic acid. The use of a catalytic amount of DMF is a common strategy to accelerate the reaction. For instance, reactions with oxalyl chloride are often carried out at room temperature in an inert solvent like dichloromethane, while reactions with thionyl chloride may require refluxing. The progress of the reaction can be monitored to determine the optimal reaction time and prevent the formation of side products. Careful removal of any excess chlorinating agent and byproducts under reduced pressure is essential for obtaining a pure product.

Mechanistic Investigations of this compound Formation

The formation of an acyl chloride from a carboxylic acid using the aforementioned chlorinating agents proceeds through distinct mechanistic pathways.

With phosphorus pentachloride , the reaction is thought to initiate with the attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom, leading to the formation of an intermediate that subsequently eliminates hydrogen chloride and phosphorus oxychloride to yield the acyl chloride.

The mechanism of chlorination with thionyl chloride involves the initial formation of a chlorosulfite intermediate. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. This is followed by an internal nucleophilic attack by the chloride ion on the carbonyl carbon, with the concurrent departure of sulfur dioxide and a chloride ion, which then abstracts the proton from the hydroxyl group.

When oxalyl chloride is used in the presence of a catalytic amount of N,N-dimethylformamide (DMF) , the mechanism is more complex. DMF first reacts with oxalyl chloride to form a highly reactive electrophilic species known as the Vilsmeier reagent, an iminium salt ([(CH₃)₂N=CHCl]⁺Cl⁻). wikipedia.orgwikipedia.orgchemistrysteps.comyoutube.comname-reaction.com The carboxylic acid then reacts with the Vilsmeier reagent, which acts as the actual chlorinating agent. This leads to the formation of an intermediate that collapses to release the acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst. youtube.comcolumbia.edublogspot.com This catalytic cycle allows for the use of only a small amount of DMF to achieve a high conversion rate. The presence of the electron-withdrawing nitro group on the phenoxy ring is expected to influence the reactivity of the carboxylic acid group, though specific kinetic studies on this particular substrate are not extensively documented in the reviewed literature.

Reactivity and Mechanistic Principles of 4 Nitrophenoxy Acetyl Chloride

Electrophilic Character of the Carbonyl Carbon in Acyl Chlorides

The carbonyl carbon in acyl chlorides, including (4-Nitrophenoxy)acetyl chloride, possesses a significant partial positive charge, rendering it highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.comfiveable.meyoutube.comlibretexts.org This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbonyl carbon. libretexts.org The presence of a highly electronegative chlorine atom further enhances this effect. chemistrystudent.comfiveable.me

The 4-nitrophenoxy group attached to the acetyl chloride core in this compound plays a crucial role in modulating the reactivity of the molecule. The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. quora.comquora.comaskfilo.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bonds. pearson.com This inductive withdrawal of electrons is transmitted through the phenoxy linkage to the acetyl group, further increasing the partial positive charge on the carbonyl carbon. msu.edu This heightened electrophilicity makes the carbonyl carbon an even more attractive target for nucleophiles. cymitquimica.com

Resonance Effect: The nitro group also deactivates the benzene ring towards electrophilic attack and withdraws electron density via resonance. The negative charge in the phenoxide intermediate can be delocalized onto the nitro group, which stabilizes the leaving group and, in turn, enhances the reactivity of the acyl chloride. libretexts.org

The combined electron-withdrawing properties of the 4-nitrophenoxy moiety significantly increase the electrophilic character of the carbonyl carbon, making this compound a highly reactive acylating agent. cymitquimica.com

Carboxylic acid derivatives exhibit a wide range of reactivity towards nucleophilic acyl substitution. msu.eduucalgary.ca This reactivity is primarily governed by the nature of the leaving group attached to the acyl group. libretexts.orglibretexts.org A better leaving group leads to a more reactive carboxylic acid derivative. The general order of reactivity is as follows:

Acyl Chlorides > Acid Anhydrides > Thioesters > Esters > Amides msu.eduucalgary.ca

Acyl chlorides, such as this compound, are the most reactive among the common carboxylic acid derivatives. msu.edukhanacademy.org This high reactivity is attributed to the excellent leaving group ability of the chloride ion (Cl⁻), which is a very weak base. khanacademy.org In contrast, amides are the least reactive because the amide ion (NH₂⁻) is a very strong base and thus a poor leaving group. msu.edu

The table below summarizes the relative reactivity of various carboxylic acid derivatives.

| Carboxylic Acid Derivative | Leaving Group | Basicity of Leaving Group | Relative Reactivity |

| Acyl Chloride | Cl⁻ | Very Weak | Highest |

| Acid Anhydride (B1165640) | RCOO⁻ | Weak | High |

| Thioester | RS⁻ | Weak | Moderate to High |

| Ester | RO⁻ | Strong | Moderate |

| Amide | NH₂⁻ | Very Strong | Lowest |

This table provides a general comparison of the reactivity of different classes of carboxylic acid derivatives.

The high reactivity of acyl chlorides means they can be readily converted into other, less reactive carboxylic acid derivatives through nucleophilic acyl substitution reactions. libretexts.orglibretexts.orgchemistrytalk.org For instance, an acyl chloride can react with an alcohol to form an ester, or with an amine to form an amide. chemistrystudent.com

Nucleophilic Acyl Substitution Mechanisms

The characteristic reaction of acyl chlorides, including this compound, is nucleophilic acyl substitution. chemistrystudent.commasterorganicchemistry.com This reaction proceeds through a well-established multi-step mechanism.

The generally accepted mechanism for nucleophilic acyl substitution is the addition-elimination pathway. masterorganicchemistry.comsavemyexams.comsparkl.meoregonstate.edu This two-step process involves:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. chemistrystudent.comkhanacademy.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group (in this case, the chloride ion). chemistrystudent.comlibretexts.orgmasterorganicchemistry.com

This sequence of addition followed by elimination results in the net substitution of the leaving group by the incoming nucleophile. libretexts.orgmasterorganicchemistry.com

Recent studies have provided direct evidence for the existence of tetrahedral intermediates in reactions involving acyl chlorides. nih.gov The stability of this intermediate is influenced by the nature of the substituents on the carbonyl group and the attacking nucleophile. acs.org For this compound, the electron-withdrawing 4-nitrophenoxy group can influence the stability of the tetrahedral intermediate. While it enhances the initial nucleophilic attack by increasing the electrophilicity of the carbonyl carbon, it may have a more complex effect on the stability of the negatively charged oxygen in the tetrahedral intermediate itself.

Influence of Solvent Polarity and Catalysis on Reaction Kinetics

The rate of nucleophilic acyl substitution reactions can be significantly affected by the solvent and the presence of catalysts. scribd.comrsc.org

Solvent Polarity: The effect of solvent polarity on the reaction kinetics is complex. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that involve the formation of charged species. researchgate.netwikipedia.orglibretexts.org For Sₙ1-type reactions, polar protic solvents can facilitate the ionization of the leaving group, thereby increasing the reaction rate. libretexts.org However, for Sₙ2-type reactions, polar protic solvents can solvate the nucleophile, reducing its reactivity and slowing down the reaction. wikipedia.orgquora.com In the case of reactions involving acyl chlorides, which can proceed through mechanisms with both Sₙ1 and Sₙ2 character, the effect of solvent polarity can be nuanced. Studies on the reaction of p-nitrobenzoyl chloride in dioxan have shown a correlation between reaction rates and the thermodynamic properties of the solvent mixture. rsc.org

Catalysis: Nucleophilic acyl substitution reactions can be catalyzed by both acids and bases.

Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon even more electrophilic and thus more susceptible to attack by weak nucleophiles. chemistrytalk.orgquora.comyoutube.com

Base Catalysis: A base can deprotonate a neutral nucleophile, making it more nucleophilic and enhancing its reactivity towards the acyl chloride. youtube.com In some cases, a weak base like pyridine (B92270) is added to reactions of acyl chlorides to neutralize the HCl that is formed as a byproduct, which can prevent unwanted side reactions. youtube.comyoutube.com Acyl chlorides are highly reactive and can often react with neutral nucleophiles without the need for a catalyst. youtube.com

Derivatization Chemistry and Synthetic Transformations with 4 Nitrophenoxy Acetyl Chloride

Esterification Reactions: Synthesis of 2-(4-Nitrophenoxy)acetic Acid Esters

Esterification reactions involving (4-nitrophenoxy)acetyl chloride provide a straightforward route to a diverse range of 2-(4-nitrophenoxy)acetic acid esters. These reactions are characterized by the attack of an oxygen nucleophile on the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group.

Reaction with Alcohols

This compound reacts readily with a wide array of primary and secondary alcohols to furnish the corresponding esters. iiste.orglibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. iiste.org Alternatively, the reaction can be performed under solvent-free conditions. iiste.org

The general reaction proceeds as follows: an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic addition step. docbrown.infochemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation of the oxygen to yield the final ester product. libretexts.orgdocbrown.infochemguide.co.uk The reaction is often vigorous and exothermic. chemguide.co.uk

For instance, the reaction with ethanol (B145695) yields ethyl 2-(4-nitrophenoxy)acetate.

| Reactant | Product | Reaction Conditions |

| Ethanol | Ethyl 2-(4-nitrophenoxy)acetate | Typically in the presence of a base like pyridine or triethylamine |

| Various aliphatic alcohols | Corresponding alkyl 2-(4-nitrophenoxy)acetates | Can be performed under solvent-free conditions |

This table summarizes the esterification of this compound with alcohols.

Reaction with Phenols and Phenoxide Ions

Similar to alcohols, phenols react with this compound to form phenyl esters. libretexts.orgchemguide.co.uk The reactivity of the phenolic hydroxyl group is somewhat attenuated by the aromatic ring compared to aliphatic alcohols, resulting in a less vigorous reaction. libretexts.orgchemguide.co.uk

To enhance the reaction rate, especially with less reactive acyl chlorides, the phenol (B47542) can be converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide (B78521). libretexts.org The resulting phenoxide ion reacts more rapidly with the acyl chloride. libretexts.orgnih.gov A kinetic study of the reaction of 4-nitrophenyl chlorothionoformates with substituted phenoxide ions in aqueous dioxane demonstrated a concerted mechanism. nih.gov

| Reactant | Product | Reaction Conditions |

| Phenol | Phenyl 2-(4-nitrophenoxy)acetate | Room temperature |

| Sodium Phenoxide | Phenyl 2-(4-nitrophenoxy)acetate | Faster reaction compared to phenol |

This table illustrates the esterification of this compound with phenols and phenoxide ions.

Amide Bond Formation: Synthesis of 2-(4-Nitrophenoxy)acetamides

The reaction of this compound with ammonia (B1221849), primary amines, and secondary amines is a fundamental method for the synthesis of 2-(4-nitrophenoxy)acetamides. cymitquimica.com This process, known as amidation, proceeds through a nucleophilic addition-elimination mechanism similar to esterification. libretexts.orgpearson.com

Reactions with Ammonia

This compound undergoes a vigorous reaction with a concentrated aqueous solution of ammonia to yield the primary amide, 2-(4-nitrophenoxy)acetamide. libretexts.orglibretexts.orgshout.education The reaction produces the amide and ammonium (B1175870) chloride as a white solid. libretexts.orglibretexts.orgshout.education

The mechanism involves the nucleophilic attack of the ammonia molecule on the carbonyl carbon of the acyl chloride. libretexts.orgshout.education This is followed by the elimination of a chloride ion and a proton to form the amide. libretexts.orgshout.education The hydrogen chloride generated in the reaction immediately reacts with excess ammonia to form ammonium chloride. libretexts.orglibretexts.orgshout.education

| Reactant | Product | Byproduct |

| Ammonia | 2-(4-Nitrophenoxy)acetamide | Ammonium chloride |

This table shows the products of the reaction between this compound and ammonia.

Reactions with Primary and Secondary Amines

Primary and secondary amines react with this compound to form N-substituted and N,N-disubstituted amides, respectively. libretexts.orgchemguide.co.uk The reaction is generally vigorous and results in the formation of the corresponding amide and an ammonium salt. libretexts.org

For example, the reaction with a primary amine, such as ethylamine, yields N-ethyl-2-(4-nitrophenoxy)acetamide and ethylammonium (B1618946) chloride. libretexts.orgchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgpearson.com The subsequent elimination of hydrogen chloride, which is neutralized by excess amine, leads to the final products. libretexts.orgchemguide.co.uk

The general principles of these reactions are well-established for acyl chlorides. For instance, chloroacetyl chloride reacts with p-nitroaniline to yield 2-chloro-N-(4-nitrophenyl)acetamide. prepchem.comijpsr.info Similarly, the reaction of this compound with various primary and secondary amines would be expected to proceed analogously.

| Amine Type | General Product | Example Reactant | Example Product |

| Primary Amine | N-substituted 2-(4-nitrophenoxy)acetamide | Ethylamine | N-ethyl-2-(4-nitrophenoxy)acetamide |

| Secondary Amine | N,N-disubstituted 2-(4-nitrophenoxy)acetamide | Diethylamine | N,N-diethyl-2-(4-nitrophenoxy)acetamide |

This table provides an overview of the reaction of this compound with primary and secondary amines.

Formation of Substituted Amides

The reaction of this compound with primary and secondary amines is a fundamental transformation that yields N-substituted (4-nitrophenoxy)acetamides. fishersci.itlibretexts.org This acylation reaction, often carried out under Schotten-Baumann conditions, proceeds via a nucleophilic addition-elimination mechanism. youtube.comlibretexts.org The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. chemguide.co.uk Subsequent elimination of the chloride ion and deprotonation of the nitrogen atom by a base, such as a tertiary amine or pyridine, affords the stable amide product. fishersci.ityoutube.com

The general reaction is as follows:

this compound + R₁R₂NH → N-substituted (4-nitrophenoxy)acetamide + HCl

Where R₁ and R₂ can be hydrogen, alkyl, or aryl groups. libretexts.org The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. fishersci.it The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. chemguide.co.uk

Table 1: Examples of Substituted Amide Synthesis

| Amine Reactant | Product | Reaction Conditions | Reference |

| Primary Amine (e.g., ethylamine) | N-ethyl-2-(4-nitrophenoxy)acetamide | Cold concentrated solution | libretexts.org |

| Phenylamine (Aniline) | N-phenyl-2-(4-nitrophenoxy)acetamide | - | libretexts.org |

Ring-Closing Reactions to Form Lactam Derivatives (e.g., β-Lactams from related phenoxyacetyl chlorides)

While direct synthesis of lactams from this compound is not extensively documented, the closely related phenoxyacetyl chloride is a key reagent in the Staudinger synthesis of β-lactams (azetidin-2-ones). organicreactions.orgnih.gov This [2+2] cycloaddition reaction involves the reaction of a ketene, generated in situ from phenoxyacetyl chloride and a base (typically triethylamine), with an imine. nih.govresearchgate.net The stereochemistry of the resulting β-lactam is influenced by the substituents on both the imine and the ketene. For instance, the reaction of ketenes generated from phenoxyacetyl chloride with polyaromatic imines often yields trans-β-lactams. nih.govnih.gov

The general Staudinger β-lactam synthesis can be represented as:

Phenoxyacetyl chloride + Triethylamine → Phenoxyketene

Phenoxyketene + Imine → β-Lactam

Furthermore, ring expansion of existing lactams can be achieved using acyl chlorides. For example, N-acylation of a lactam with an appropriate acyl chloride, followed by base-promoted ring expansion, can lead to the formation of medium-ring lactams. nih.gov While not specific to this compound, this methodology highlights the potential of acyl chlorides in lactam chemistry. It is important to note that β-lactams can undergo acid-mediated ring-opening reactions to form amides. rsc.org

Reactions with Hydrazines: Formation of 2-(4-Nitrophenoxy)acetohydrazides

This compound reacts with hydrazine (B178648) hydrate (B1144303) to produce 2-(4-nitrophenoxy)acetohydrazide. njppp.comnih.gov This reaction is analogous to the formation of amides, with hydrazine acting as the nucleophile. The resulting acetohydrazide is a key building block for the synthesis of various heterocyclic compounds. njppp.comasianpubs.org

The synthesis is typically carried out by refluxing ethyl 2-(4-nitrophenoxy)acetate, the ester precursor to the acyl chloride, with hydrazine hydrate in ethanol. njppp.comnih.gov The resulting 2-(4-nitrophenoxy)acetohydrazide is often obtained as a white powder. njppp.com

Table 2: Synthesis of 2-(4-Nitrophenoxy)acetohydrazide and Related Compounds

| Starting Material | Reagent | Product | Yield | Reference |

| Ethyl 2-(4-nitrophenoxy)acetate | Hydrazine hydrate | 2-(4-Nitrophenoxy)acetohydrazide | 90% | njppp.com |

| Ethyl 2-(4-methoxyphenoxy)acetate | Hydrazine hydrate | 2-(4-Methoxyphenoxy)acetohydrazide | - | nih.govresearchgate.net |

Advanced Coupling Reactions

Visible Light Photoredox Cross-Coupling with Alkylboron Reagents

Recent advancements in synthetic methodology have enabled the use of acyl chlorides in visible-light photoredox catalysis. nih.govsemanticscholar.org Specifically, acyl chlorides can undergo cross-coupling reactions with potassium alkyltrifluoroborates to synthesize ketones. organic-chemistry.org This method utilizes a dual catalytic system, typically involving an iridium photoredox catalyst and a nickel catalyst. organic-chemistry.org The reaction proceeds through a single-electron-transfer (SET) mechanism, where the alkyltrifluoroborate is oxidized to generate a radical species that then couples with the acyl chloride. semanticscholar.orgresearchgate.net This approach is notable for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org While this specific reaction has been demonstrated for a range of acyl chlorides, its direct application to this compound with alkylboron reagents is an area for further exploration. nih.govsemanticscholar.org

Reactions with Organometallic Reagents

Acyl chlorides react readily with organometallic reagents, such as Grignard reagents (RMgX) and Gilman reagents (lithium dialkylcuprates, R₂CuLi). libretexts.orgchemistrysteps.com The outcome of the reaction depends on the reactivity of the organometallic reagent. Highly reactive Grignard reagents typically add twice to the acyl chloride, leading to the formation of tertiary alcohols after an aqueous workup. chemistrysteps.com The initial reaction forms a ketone, which is more reactive than the starting acyl chloride towards the Grignard reagent, leading to the second addition. chemistrysteps.com

In contrast, less reactive Gilman reagents react with acyl chlorides to selectively form ketones. chemistrysteps.com The reaction stops at the ketone stage because Gilman reagents are generally unreactive towards ketones. chemistrysteps.com This selectivity makes the use of organocuprates a valuable method for ketone synthesis from acyl chlorides.

Synthesis of Heterocyclic Compounds (e.g., Oxadiazoles, Schiff Bases)

2-(4-Nitrophenoxy)acetohydrazide, derived from this compound, is a versatile precursor for the synthesis of various heterocyclic compounds, particularly 1,3,4-oxadiazoles and Schiff bases. njppp.comnih.gov

1,3,4-Oxadiazoles: The cyclization of 2-(4-nitrophenoxy)acetohydrazide is a common route to 1,3,4-oxadiazole (B1194373) derivatives. For example, reaction with carbon disulfide in the presence of potassium hydroxide leads to the formation of 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol. ijper.org Further reactions of the hydrazide with various reagents can yield a wide array of substituted oxadiazoles. nih.govorganic-chemistry.org

Schiff Bases: Schiff bases, or imines, are formed by the condensation reaction of the primary amino group of 2-(4-nitrophenoxy)acetohydrazide with aldehydes or ketones. nih.govmediresonline.org These reactions typically occur under reflux in a suitable solvent like ethanol. ijpsr.commdpi.com The resulting Schiff bases can themselves be valuable intermediates for the synthesis of other compounds or may exhibit biological activity. nih.govmediresonline.org For instance, hydrazones, a type of Schiff base, have been prepared from 2-(4-nitrophenoxy)acetohydrazide and various aldehydes. asianpubs.org

Table 3: Examples of Heterocyclic Compound Synthesis

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-(4-Nitrophenoxy)acetohydrazide | p-Aminobenzoic acid, POCl₃ | 1,3,4-Oxadiazole derivative | nih.gov |

| 2-(4-Nitrophenoxy)acetohydrazide | Carbon disulfide, KOH | 1,3,4-Oxadiazole-2-thiol | ijper.org |

| 2-(4-Nitrophenoxy)acetohydrazide | Aromatic aldehydes | Schiff Base (Hydrazone) | asianpubs.orgijpsr.com |

| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Aniline | Schiff Base | nih.gov |

Reaction of Imidates with Related Phenoxyacetyl Chloride Systems

The derivatization of imidates through N-acylation represents a fundamental transformation in organic synthesis, providing access to a variety of N-acylimidates which are valuable intermediates. The reaction of imidates with acyl chlorides, in principle, offers a direct route to these compounds. Specifically, the use of phenoxyacetyl chlorides, such as this compound, introduces a phenoxyacetyl moiety onto the imidate nitrogen. This section explores the documented research findings concerning the reaction of imidates with phenoxyacetyl chloride systems.

Despite the synthetic potential of this reaction, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies detailing the reaction of imidates with this compound or closely related phenoxyacetyl chloride analogues. General principles of the acylation of nitrogen-containing compounds, including amines and amides, are well-established. These reactions typically proceed via nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride, with the subsequent elimination of hydrogen chloride. It is plausible that imidates would react in a similar manner, with the imidate nitrogen acting as the nucleophile.

Consequently, it is not possible to provide detailed research findings, including reaction schemes with specific substrates, products, and yields, or to construct a data table summarizing these outcomes for the reaction of imidates with this compound and related systems. Further experimental investigation is required to elucidate the scope and limitations of this transformation and to characterize the resulting N-(phenoxyacetyl)imidate products.

Advanced Spectroscopic Characterization in Research on 4 Nitrophenoxy Acetyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationoregonstate.eduthieme-connect.dersc.orgoregonstate.edu

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For (4-Nitrophenoxy)acetyl chloride, both ¹H NMR and ¹³C NMR provide critical data for confirming its synthesis and purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Applicationsoregonstate.eduoregonstate.edu

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons. The chemical shifts are significantly influenced by the electron-withdrawing nitro group (-NO₂) and the electronegative oxygen and chlorine atoms. oregonstate.edu

The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitro group are expected to be the most deshielded, appearing at the lowest field. Specifically, the spectrum would likely show two doublets, representing an AA'BB' system. By comparison with similar structures like 4-nitrobenzoyl chloride and 4-nitrophenyl acetate (B1210297), these aromatic protons are predicted to appear in the range of δ 7.0–8.5 ppm. rsc.orgchemicalbook.com

The methylene protons (-CH₂-) are situated between an ether oxygen and the carbonyl group of the acetyl chloride. This environment causes a significant downfield shift. The signal for these protons is expected to appear as a singlet in the region of δ 4.5–5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds.

| Compound | Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Reference / Rationale |

|---|---|---|---|---|

| This compound | Aromatic H (ortho to -O-) | ~7.1 | d | Based on 4-nitrophenyl acetate rsc.org and inductive effects. |

| Aromatic H (ortho to -NO₂) | ~8.2 | d | ||

| This compound | -OCH₂CO- | ~4.8 | s | Influence of adjacent oxygen and carbonyl group. oregonstate.edu |

| 4-Nitrophenyl acetate | Aromatic H | 7.44, 8.16 | d, d | rsc.org |

| -COCH₃ | 2.06 | s | ||

| 4-Nitrobenzoyl chloride | Aromatic H | 8.29 - 8.45 | m | chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applicationsrsc.org

In the ¹³C NMR spectrum of this compound, every non-equivalent carbon atom produces a distinct signal. hw.ac.uk The chemical shifts provide insight into the electronic environment of each carbon. The carbonyl carbon of the acid chloride is highly deshielded and is expected to appear in the range of δ 168–172 ppm. oregonstate.edu

The aromatic carbons exhibit a range of chemical shifts due to the substituents. The carbon atom bonded to the nitro group (C-NO₂) and the carbon bonded to the ether oxygen (C-O) will be significantly shifted downfield. Based on data from analogues like 4-nitrophenyl acetate, the aromatic signals are predicted to occur between δ 115 and 158 ppm. rsc.org The methylene carbon (-OCH₂CO-) is also expected to be found at a relatively downfield position, likely around δ 65-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and a Related Compound.

| Compound | Carbon Type | Predicted Chemical Shift (δ, ppm) | Reference / Rationale |

|---|---|---|---|

| This compound | C=O (Acid Chloride) | ~170 | Typical range for acid chlorides. oregonstate.edu |

| C-O (Aromatic) | ~158 | Based on 4-nitrophenyl acetate. rsc.org | |

| C-NO₂ (Aromatic) | ~145 | ||

| Aromatic CH | 115 - 126 | ||

| -OCH₂CO- | ~68 | Based on inductive effects. | |

| 4-Nitrophenyl acetate | C=O (Ester) | 169.7 | rsc.org |

| C-O (Aromatic) | 158.0 | ||

| C-NO₂ (Aromatic) | 145.4 | ||

| Aromatic CH | 121.5, 122.8 |

Infrared (IR) Spectroscopy for Functional Group Identificationoregonstate.eduthieme-connect.dersc.orgoregonstate.edu

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are from the carbonyl group (C=O), the nitro group (NO₂), the ether linkage (C-O-C), and the carbon-chlorine bond (C-Cl).

The most prominent peak is expected to be the C=O stretch of the acid chloride, which typically appears at a high wavenumber, around 1780-1815 cm⁻¹. The nitro group gives rise to two strong characteristic bands: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The aryl ether C-O-C linkage will show stretching vibrations in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. The presence of the C-Cl bond can be confirmed by a peak in the 600-800 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acid Chloride) | Stretch | 1780 - 1815 | Strong |

| NO₂ (Nitro) | Asymmetric Stretch | 1515 - 1560 | Strong |

| Symmetric Stretch | 1345 - 1385 | Strong | |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Weak |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.orgoregonstate.edu

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound is 215.59 g/mol . nih.gov In an MS experiment, a molecular ion peak [M]⁺ is expected at m/z 215 (for the ³⁵Cl isotope) and m/z 217 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. nih.gov

The fragmentation of the molecular ion can help to confirm the structure. Common fragmentation pathways would involve the loss of stable neutral molecules or radicals.

Loss of the chlorine radical: [M - Cl]⁺ would result in a fragment at m/z 180.

Loss of the chlorocarbonyl radical: [M - COCl]⁺ is a likely fragmentation, leading to a peak at m/z 152, corresponding to the [O₂N-C₆H₄-O-CH₂]⁺ cation.

Formation of the nitrophenyl cation: Cleavage and rearrangement can lead to the formation of the [C₆H₄NO₂]⁺ cation at m/z 122. nih.gov

Table 4: Expected Mass Spectrometry Fragments for this compound.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 215/217 | [M]⁺ (Molecular Ion) | [C₈H₆ClNO₄]⁺ | Isotope pattern for one chlorine atom. nih.gov |

| 180 | [M - Cl]⁺ | [C₈H₆NO₄]⁺ | Loss of chlorine radical. |

| 152 | [M - COCl]⁺ | [C₇H₆NO₃]⁺ | Loss of chlorocarbonyl radical. nih.gov |

| 122 | [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | Nitrophenyl cation. nih.gov |

Methodological Considerations in Spectral Data Analysis and Contradiction Resolutionnih.gov

A comprehensive structural analysis requires the synergistic use of all spectroscopic data (MS, IR, and NMR). upertis.ac.id Each technique provides a piece of the puzzle, and consistency across all datasets is key to a confident structure assignment.

For instance, the molecular formula suggested by MS fragmentation and the molecular ion must be consistent with the number and types of signals observed in the ¹³C and ¹H NMR spectra. Similarly, the functional groups identified by IR spectroscopy (e.g., C=O, NO₂) must correspond to signals in the appropriate chemical shift regions of the NMR spectra (e.g., a carbonyl carbon signal ~170 ppm, and deshielded aromatic protons).

Contradictions in spectral data often point to the presence of impurities, such as unreacted starting materials or solvents. oregonstate.eduresearchgate.net For example, in the synthesis of this compound from (4-nitrophenoxy)acetic acid, the presence of a broad IR absorption band from 2500-3300 cm⁻¹ would indicate an incomplete reaction, as this is characteristic of the carboxylic acid O-H stretch. nih.gov Likewise, an unexpected peak in the MS or NMR spectra could correspond to the starting material. Careful analysis of splitting patterns in ¹H NMR is also crucial to rule out isomeric impurities, such as the 2-nitro or 3-nitro analogues, which would present more complex aromatic signals than the relatively simple pattern of the 4-nitro isomer.

Computational Chemistry and Theoretical Studies on 4 Nitrophenoxy Acetyl Chloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4-Nitrophenoxy)acetyl chloride, methods like Density Functional Theory (DFT) are employed to determine its optimized geometry and electronic landscape. These calculations reveal how the distribution of electrons influences the molecule's stability and reactivity.

The key feature of this compound's electronic structure is the strong electron-withdrawing nature of both the nitro group (-NO₂) and the acetyl chloride moiety (-COCl). The nitro group, positioned at the para position of the phenoxy ring, significantly depletes electron density from the aromatic system through resonance and inductive effects. This electronic pull is transmitted through the ether linkage to the acetyl chloride group. cymitquimica.com

The acetyl chloride functional group is inherently reactive due to the high electrophilicity of the carbonyl carbon. This is further intensified by the poor orbital overlap between the carbon and the larger chlorine atom, which reduces the electron-donating resonance effect from the chlorine's lone pairs. chemicalbook.com The cumulative electron-withdrawing effect of the 4-nitrophenoxy group makes the carbonyl carbon of the acetyl chloride even more electron-deficient and, therefore, highly susceptible to attack by nucleophiles. cymitquimica.com

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is predominantly localized on the acetyl chloride group, specifically on the π* antibonding orbital of the carbonyl group. nih.gov A low-lying LUMO energy indicates a strong electrophile. The HOMO, conversely, is typically located on the electron-rich parts of a reacting nucleophile. The energy gap between the HOMO of a nucleophile and the LUMO of this compound is a key determinant of the reaction rate.

Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClNO₄ | PubChem nih.gov |

| Molecular Weight | 215.59 g/mol | PubChem nih.gov |

| IUPAC Name | 2-(4-nitrophenoxy)acetyl chloride | PubChem nih.gov |

| XLogP3 | 2.5 | PubChem nih.gov |

| Exact Mass | 214.9985354 Da | PubChem nih.gov |

Molecular Docking Studies for Derivative Design and Structure-Activity Relationship (SAR) Exploration

This compound is a reactive building block used to synthesize a variety of more complex molecules. smolecule.com While this reactive intermediate itself is generally not the subject of molecular docking, the derivatives synthesized from it are frequently evaluated for their biological activity. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor, to form a stable complex. nih.govjaper.in This method is instrumental in drug discovery and derivative design.

For instance, by reacting this compound with various amines, a library of amide derivatives can be generated. These derivatives can then be docked into the active site of a target enzyme, such as cyclooxygenase (COX) or various matrix metalloproteinases (MMPs), which are implicated in inflammation and cancer. nih.govmdpi.com The goal is to understand how different substitutions on the amide nitrogen affect the binding affinity and orientation within the receptor's active site.

The docking process involves:

Preparation of the Receptor and Ligands: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). japer.in The synthesized or virtually designed derivatives of this compound are built and their geometries are optimized.

Docking Simulation: A program like AutoDock or GLIDE is used to systematically sample different conformations of the ligand within the binding site of the receptor. nih.govjaper.in

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding free energy (ΔG). Lower binding energies typically indicate more favorable interactions. nih.gov

The results from these docking studies provide insights into the structure-activity relationship (SAR). For example, a study on dihydropyrazole-thiazole derivatives used SAR analysis to optimize anti-inflammatory activity. nih.gov Similarly, by analyzing the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the docked (4-nitrophenoxy)acetyl derivatives and the amino acid residues of the target protein, researchers can establish a clear SAR. nih.govresearchgate.net This knowledge guides the design of new derivatives with improved potency and selectivity. For example, if a particular region of the binding pocket is found to be hydrophobic, new derivatives might be designed with bulkier, nonpolar groups to better occupy that space and increase binding affinity.

Example Application of Molecular Docking for Derivative Design

| Derivative Type | Potential Target Enzyme | Information Gained from Docking | Reference for Methodology |

|---|---|---|---|

| Amides (from reaction with primary/secondary amines) | Cyclooxygenases (COX-1, COX-2) | Binding mode, key interactions (H-bonds, hydrophobic contacts), prediction of anti-inflammatory activity. | japer.inmdpi.com |

| Esters (from reaction with alcohols) | Matrix Metalloproteinases (MMPs) | Insight into structural preferences for inhibition, correlation of binding energy with anticancer activity. | nih.gov |

| Hydrazones (from reaction with hydrazides) | α-Glucosidase, α-Amylase | Binding affinities (dock scores), identification of key interacting residues for antidiabetic potential. | nih.gov |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. Acyl chlorides are known to react with nucleophiles, such as alcohols or amines, via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org This reaction can proceed through either a concerted pathway or a stepwise pathway involving a tetrahedral intermediate. wikipedia.orgniu.edu

Reaction mechanism modeling allows for the exploration of these pathways:

Locating Stationary Points: The geometries of the reactants (e.g., this compound and an alcohol), the potential tetrahedral intermediate, and the products (the corresponding ester and HCl) are optimized to find their minimum energy structures on the potential energy surface.

Transition State (TS) Searching: The highest energy point along the reaction coordinate, the transition state, is located. For the stepwise mechanism, two transition states would be sought: one for the formation of the tetrahedral intermediate and one for its collapse to products.

Frequency Calculations: Vibrational frequency calculations are performed on all located stationary points. For reactants, intermediates, and products, all calculated frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and formation of the C-O bond). acs.org

For the reaction of this compound, theoretical studies would likely show that the strong electron-withdrawing nature of the nitrophenoxy group stabilizes the negatively charged tetrahedral intermediate, potentially favoring the stepwise mechanism over a concerted one in many cases. niu.edu Characterizing the transition state provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

Prediction of Reactivity and Selectivity Profiles

Theoretical calculations can predict the reactivity and selectivity of this compound towards different nucleophiles. The high reactivity of the acyl chloride functional group is the dominant feature of this molecule.

Reactivity Prediction: The reactivity of the carbonyl carbon can be quantified by calculating its partial atomic charge using various population analysis schemes (e.g., Mulliken, NBO). A more positive charge on the carbonyl carbon correlates with higher electrophilicity and thus greater reactivity towards nucleophiles. Comparing these calculated charges for a series of substituted phenoxyacetyl chlorides would allow for a quantitative ranking of their reactivity. The electron-withdrawing nitro group in the para position of this compound is expected to significantly increase the positive charge on the carbonyl carbon compared to, for example, an unsubstituted phenoxyacetyl chloride, thereby enhancing its reactivity. cymitquimica.com

Another powerful tool is Frontier Molecular Orbital (FMO) theory. As mentioned, the energy of the LUMO is a direct indicator of electrophilicity. Calculations would confirm that this compound possesses a very low-energy LUMO, making it an excellent electrophile. chemicalbook.com

Selectivity Prediction: In cases where a molecule has multiple reactive sites, computational methods can predict the selectivity. While the acyl chloride group is by far the most reactive site in this compound for nucleophilic attack, other reactions are possible under different conditions. For example, under reductive conditions, the nitro group can be selectively reduced. acs.org Computational models could predict the selectivity of a reducing agent by calculating the reaction barriers for attack at the nitro group versus the acetyl chloride group.

Furthermore, in reactions with multifunctional nucleophiles, selectivity can be an issue. For example, in a reaction with an amino alcohol, will the amine or the alcohol group react preferentially with the acetyl chloride? By modeling the reaction pathways for both possibilities and comparing their activation energies, a prediction of the major product can be made. Generally, the more nucleophilic amine group is expected to react faster than the alcohol group. libretexts.org

Applications of 4 Nitrophenoxy Acetyl Chloride and Its Derivatives in Synthetic Organic Chemistry

Role as a Key Building Block in the Synthesis of Complex Molecules

(4-Nitrophenoxy)acetyl chloride is a fundamental component in the construction of more intricate molecular architectures. lookchem.com Its ability to participate in diverse reactions allows for the introduction of the (4-nitrophenoxy)acetyl group into various molecular frameworks. smolecule.com This moiety can be crucial for the desired properties of the final complex molecule. The reactivity of the acyl chloride group enables its use in creating a variety of organic compounds, which can have applications across different industries. lookchem.com

The synthesis of complex molecules often involves multi-step processes where key building blocks are sequentially added and modified. This compound can be employed in these sequences to introduce a specific functional group that can be further elaborated or is essential for the target molecule's activity. For instance, its derivatives have been utilized in the total synthesis of bioactive natural products, where precise and reliable reactions are paramount. nih.gov

Intermediates in the Preparation of Scaffolds for Drug Discovery

The development of new drugs often relies on the creation of molecular scaffolds that can be systematically modified to optimize biological activity. This compound and its derivatives play a significant role as intermediates in the synthesis of these scaffolds, which form the core structures of potential drug candidates. ontosight.ainih.govfigshare.com

Phenoxyacetic acid and its derivatives are an important class of compounds with various biological activities, and their synthesis can be achieved using precursors derived from this compound. mdpi.com The general synthesis of phenoxyacetic acid derivatives often involves the reaction of a phenol (B47542) with a chloroacetic acid derivative. chemicalbook.comgoogle.comgoogle.com For example, a common method involves reacting a phenol with monochloroacetic acid in the presence of a base. chemicalbook.com

A specific example is the synthesis of [p-(p-Nitrophenoxy)phenyl]acetic acid, which involves the reaction of p-hydroxyphenylacetic acid with 4-nitrochlorobenzene in the presence of potassium carbonate. prepchem.com This highlights a pathway to more complex phenoxyacetic acid derivatives where the nitrophenoxy moiety is a key structural feature.

Table 1: Synthesis of Phenoxyacetic Acid Derivatives

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| p-hydroxyphenylacetic acid, 4-nitrochlorobenzene | Anhydrous potassium carbonate, N,N-dimethylacetamide | [p-(p-Nitrophenoxy)phenyl]acetic acid | prepchem.com |

| Phenol, Monochloroacetic acid | Sodium hydroxide (B78521), Ethanol (B145695) | Phenoxyacetic acid | chemicalbook.com |

The reactive acyl chloride group of this compound makes it an excellent reagent for the preparation of amide and ester scaffolds. smolecule.comontosight.ai These scaffolds are prevalent in medicinal chemistry due to the stability and hydrogen bonding capabilities of the amide bond and the diverse functionality that can be introduced through ester linkages.

The formation of amides from acyl chlorides is a fundamental reaction in organic synthesis. youtube.com this compound can react with primary or secondary amines to form the corresponding amides. This reaction is often a key step in the synthesis of bioactive molecules and complex heterocyclic scaffolds. whiterose.ac.uk Similarly, the reaction of this compound with alcohols yields esters, which are also important intermediates in organic synthesis. smolecule.comresearchgate.net These esterification reactions can be catalyzed by various reagents to achieve high efficiency. nih.gov

Table 2: Amide and Ester Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound | Amine | Amide | youtube.com |

| This compound | Alcohol | Ester | smolecule.comresearchgate.net |

Use in Specific Acylation Reactions for Diverse Functionalization

Acylation is a powerful tool for introducing an acyl group onto a molecule, and this compound is a specific reagent for this purpose. smolecule.com The Friedel-Crafts acylation, for instance, allows for the attachment of the acyl group to an aromatic ring, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. chemijournal.comsigmaaldrich.comorganic-chemistry.org The reaction typically employs a Lewis acid catalyst to activate the acyl chloride. masterorganicchemistry.com

The choice of acylating agent is crucial for the outcome of the reaction. Studies have compared the reactivity of different acyl chlorides in acylation reactions, highlighting the influence of the acyl group's structure on the reaction rate and selectivity. rsc.org The (4-nitrophenoxy)acetyl group can impart specific electronic and steric properties to the target molecule, influencing its subsequent reactivity and biological activity.

Development of Novel Synthetic Routes and Methodologies

The unique reactivity of this compound has also spurred the development of new synthetic methods. For example, its reaction with dimethylformamide (DMF) forms a complex that can be used for the synthesis of acyl azides. cdnsciencepub.com This demonstrates how the specific properties of this compound can be harnessed to create novel and useful synthetic transformations. The development of such methodologies expands the toolbox available to synthetic chemists for the construction of complex and biologically active molecules. nih.govwikipedia.org

Future Perspectives and Emerging Research Directions for 4 Nitrophenoxy Acetyl Chloride Chemistry

Development of More Sustainable and Green Synthetic Routes

The conventional synthesis of (4-Nitrophenoxy)acetyl chloride often involves reagents like thionyl chloride, which raise environmental and safety concerns. smolecule.com Future research is increasingly focused on developing more sustainable and greener alternatives that minimize waste, avoid hazardous substances, and improve energy efficiency.

Key areas of development include:

Alternative Chlorinating Agents: Research is exploring the replacement of traditional chlorinating agents like thionyl chloride and oxalyl chloride with more benign alternatives. One potential avenue is the reaction of (4-nitrophenoxy)acetic acid with reagents that generate fewer toxic byproducts.

Catalyst-Free Synthesis: A patented process for preparing acetyl chloride involves reacting acetic anhydride (B1165640) with hydrogen chloride without a catalyst, offering a potentially cleaner route that could be adapted for this compound. google.com This method improves the yield by withdrawing the product as the reaction proceeds. google.com

Flow Chemistry: Continuous flow synthesis presents a significant opportunity for greener production. nih.govnih.gov This technology allows for precise control over reaction parameters, enhanced safety (especially when dealing with unstable intermediates), and easier scalability. nih.govmdpi.com For instance, a continuous flow platform for the nitration of furfural (B47365) using in situ generated acetyl nitrate (B79036) highlights a safe and robust approach that could be conceptually applied to the synthesis or reactions of similar nitro compounds. nih.govnih.gov

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, and its application to reactions involving this compound is a burgeoning field. Catalytic methods offer the potential to dramatically improve reaction efficiency, control selectivity, and enable transformations under milder conditions.

Enhanced Selectivity in Acylations: In the acylation of molecules with multiple reactive sites, such as polyols or aminosugars, achieving selectivity is a major challenge. Research has shown that imidazole-based nucleophilic catalysts can direct the acylation of amphiphilic diols towards the less polar regions of the molecule. nih.gov Changing the acylating agent from an anhydride to an acyl chloride, like this compound, can further accelerate the reaction and significantly enhance this site selectivity. nih.gov

Zeolite Catalysis: Solid acid catalysts like zeolites offer advantages in terms of reusability and separation. Vapour phase acetylation of toluene (B28343) using H-ZSM-5 zeolite has demonstrated high conversion of acetyl chloride and excellent selectivity for the para-isomer, 4-methylacetophenone. researchgate.net This principle could be extended to reactions with this compound, offering a pathway for regioselective acylations of various aromatic substrates. researchgate.net

Electrocatalysis: Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. acs.org Titanium-mediated electrocatalytic reduction of nitroaromatic compounds has been shown to be highly effective. acs.org This approach could be used to selectively reduce the nitro group of this compound or its derivatives, providing access to amino-functionalized building blocks. Varying the electrode potential allows for controlled reduction, yielding either mono- or di-reduced products in dinitro compounds. acs.org

Table 1: Comparison of Catalytic Approaches in Acylation and Related Transformations

| Catalytic System | Substrate Type | Acylating/Reacting Agent | Key Advantage | Research Finding |

| Imidazole-based catalysts | Amphiphilic diols | Acyl chloride | High site-selectivity toward apolar domains | Reversal of product ratio to 1:11 in favor of the apolar site on midecamycin. nih.gov |

| H-ZSM-5 Zeolite | Toluene | Acetyl chloride | High regioselectivity for para-isomer | Achieved 88.3% selectivity for 4-methylacetophenone. researchgate.net |

| Titanium (electro-mediated) | Dinitroaromatics | Electron (reduction) | Controlled, selective reduction of nitro groups | Selective formation of the mono-reduced amine product was achieved. acs.org |

Exploration of Novel Reactivities and Transformation Pathways

Beyond its traditional role as an acylating agent, this compound possesses latent reactivity that is ripe for exploration. The interplay between the reactive acyl chloride and the electronically distinct nitrophenoxy group opens doors to novel chemical transformations.

Protein Modification and Labeling: The compound is utilized as a reagent for modifying and labeling proteins for proteomic research. It reacts with primary amino groups on proteins, allowing for their identification and quantification, as the nitro group acts as a chromophore for UV-vis spectroscopy. smolecule.com

Synthesis of Heterocycles: The functional groups within this compound make it a candidate for constructing heterocyclic scaffolds. For example, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization involving the acetyl group, could lead to the synthesis of various nitrogen-containing heterocycles. Electrocatalytic reduction of nitrophenyl esters has been shown to lead to rearrangements and the formation of benzimidazoles. acs.org

Multicomponent Reactions (MCRs): The high reactivity of the acyl chloride function makes it a suitable component for MCRs. These reactions, where multiple starting materials combine in a single step, are highly efficient for building molecular complexity. Future work could see the integration of this compound into known or novel MCRs to rapidly generate libraries of complex molecules.

Dual-Functionality Transformations: Research into transforming both the nitro group and the acyl chloride in a single synthetic sequence could lead to powerful new strategies. For example, a reaction could begin with an acylation, followed by a catalytic reduction of the nitro group and a subsequent cyclization, all performed in one pot.

Integration with High-Throughput Synthesis Methodologies

The demand for large libraries of compounds for screening in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. researchgate.netacm.org The properties of this compound make it an excellent candidate for integration into these modern workflows.

Automated Synthesis: Automated synthesis platforms, which can perform multi-step reactions, are becoming more common. researchgate.net As a reactive building block, this compound can be used in these systems to acylate a wide range of nucleophiles (alcohols, amines, thiols), rapidly generating diverse libraries of esters, amides, and thioesters. smolecule.com

Flow Chemistry Platforms: Continuous flow chemistry is particularly well-suited for automation and high-throughput synthesis. mdpi.com The use of this compound in a flow reactor can enable the rapid and safe production of compounds with precise control over reaction conditions, minimizing byproduct formation. nih.gov Automated flow systems have been developed for synthesizing various pharmaceuticals, demonstrating the maturity of this technology for producing complex molecules. nih.govnih.gov

Miniaturization and Nanoscale Synthesis: Technologies like I-DOT (Immediate drop-on-demand) allow for syntheses to be performed on a nanoscale, dramatically reducing reagent consumption and waste. nih.gov In one study, over 1000 derivatives were prepared in a fully automated fashion using this technology in a multicomponent reaction. nih.gov The reactivity of this compound makes it suitable for such miniaturized, high-throughput applications, enabling the creation of vast and diverse chemical libraries for biological screening.

Q & A

Q. What are the recommended laboratory methods for synthesizing (4-Nitrophenoxy)acetyl chloride?

The synthesis typically involves converting 4-nitrophenoxyacetic acid to its acyl chloride derivative. A standard approach is reacting the carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Dissolving 4-nitrophenoxyacetic acid in dry dichloromethane.

- Adding excess SOCl₂ dropwise at 0°C to minimize side reactions.

- Refluxing the mixture at 40–50°C for 2–4 hours, followed by solvent evaporation under reduced pressure.

- Purifying the product via vacuum distillation or recrystallization. This method leverages the high reactivity of SOCl₂ with carboxylic acids to form acyl chlorides efficiently .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of techniques is essential:

- Infrared Spectroscopy (IR): Confirms the presence of the carbonyl (C=O, ~1770 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups.

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies aromatic protons (δ 7.5–8.5 ppm) and the acetyl methyl group (δ ~2.5 ppm).

- ¹³C NMR: Detects the carbonyl carbon (δ ~170 ppm) and nitrophenoxy aromatic carbons.

Q. What safety protocols are mandatory when handling this compound?

Due to its reactivity and toxicity:

- Personal Protective Equipment (PPE): Use butyl rubber gloves (0.3 mm thickness, tested against acyl chlorides), chemical-resistant lab coats, and full-face shields .

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Moisture Avoidance: Store in airtight containers under inert gas (e.g., nitrogen), as it reacts violently with water to release HCl and heat .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitutions?

The para-nitro group stabilizes the acyl chloride via resonance and inductive effects, increasing its electrophilicity. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may require controlled conditions to prevent over-reactivity. For example:

- In aminolysis, use ice-cold solvents and slow nucleophile addition to mitigate exothermic side reactions.

- Compare kinetic studies with non-nitrated analogs to quantify rate enhancements .

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?

Challenges include low crystal stability and weak diffraction due to hygroscopicity. Mitigation strategies:

Q. Can computational methods predict the environmental degradation pathways of this compound?

Yes. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model hydrolysis mechanisms:

- Calculate activation energies for hydrolysis in aqueous vs. non-polar solvents.

- Predict intermediates (e.g., 4-nitrophenoxyacetic acid) and compare with experimental HPLC-MS data.

- Assess photodegradation pathways via excited-state molecular dynamics .

Methodological Considerations

- Contradiction Analysis: Discrepancies in reaction yields between studies may stem from trace moisture levels or solvent purity. Always use Karl Fischer titration to verify anhydrous conditions .

- Data Validation: Cross-reference NMR shifts with databases like NIST Chemistry WebBook to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.